molecular formula C10H15NO B3176708 2-Isopropyl-5-methoxyaniline CAS No. 1050514-20-9

2-Isopropyl-5-methoxyaniline

Cat. No.: B3176708
CAS No.: 1050514-20-9
M. Wt: 165.23
InChI Key: WTIAXJRUKTYPOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of anilines like 2-Isopropyl-5-methoxyaniline typically involves methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of ammonia equivalents . The exact synthesis process for this compound is not explicitly mentioned in the available literature.


Molecular Structure Analysis

The molecular weight of this compound is 165.23 . The multiplet signals at δ 7.24–7.90 ppm depict the presence of an aromatic phenyl nucleus in the synthesized derivatives . Further detailed structural analysis would require specific spectroscopic data which is not available in the current search results.

Scientific Research Applications

Electrohydrodynamic Polymerization

The study by Guo et al. (2000) explores the electrochemical production of poly(2-methoxyaniline-5-sulfonic acid) (PMAS) using electrohydrodynamic processing. This method impacts the molecular weight and distribution of the polymer, which has applications in conducting materials with specific conductivity properties Guo et al., 2000.

Synthesis and Application in Kinase Inhibition

Johnson et al. (2022) discuss the synthesis of 5-Ethylsulfonyl-2-methoxyaniline, showcasing its versatility in creating compounds with biological activities, particularly as kinase inhibitors. This indicates the potential of structurally related compounds in drug discovery and therapeutic applications Johnson et al., 2022.

Environmental Remediation

Chaturvedi and Katoch (2020) evaluated Fenton-like oxidation for the degradation of Methoxyanilines, highlighting the environmental impact and treatment of wastewaters containing toxic aniline derivatives. This study emphasizes the role of such compounds in environmental chemistry and pollution control Chaturvedi & Katoch, 2020.

Nanocomposite Materials

Masdarolomoor et al. (2006) present the synthesis of a polyaniline/poly(2-methoxyaniline-5-sulfonic acid) nanocomposite, demonstrating enhanced electrical conductivity and stability. This research suggests applications in electronic textiles, electrochromics, and chemical sensors, indicating the broad utility of methoxyaniline derivatives in advanced material science Masdarolomoor et al., 2006.

Biochemical Analysis

Biochemical Properties

2-Isopropyl-5-methoxyaniline has been shown to possess various pharmacological properties including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities . These properties are largely attributed to its anti-inflammatory (via inhibiting recruitment of cytokines and chemokines), antioxidant (via scavenging of free radicals, enhancing the endogenous enzymatic and non-enzymatic antioxidants and chelation of metal ions), and antihyperlipidemic effects (via increasing the levels of high-density lipoprotein cholesterol and decreasing the levels of low-density lipoprotein cholesterol in the circulation and membrane stabilization) (via maintaining ionic homeostasis) .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to possess strong antioxidant properties, which can protect cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to disrupt the intercellular lipid structure of the stratum corneum .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

5-methoxy-2-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-7H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIAXJRUKTYPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(2-amino-4-methoxyphenyl)propan-2-ol (210 mg; 1.2 mmol; 1 eq) in a mixture of EtOH (10 mL), EtOAc (3 mL) and 5 N (1 mL) under nitrogen atmosphere is added palladium on charcoal (130 mg; 10%) and the reaction mixture is hydrogenated for 1 week at room temperature at 1 atmosphere. The catalyst is filtered through celite and the organic solvents are removed under vacuum. The residue is taken up in EtOAc. The organic phase is washed with a saturated aqueous solution of Na2CO3 and dried over MgSO4. The solvent is evaporated under reduced pressure to afford 160 mg (84%) of the title compound as a red oil. The compound is used in the next step without further purification. 1H NMR (DMSO-d6) δ 6.89 (d, J=9.0 Hz, 1H), 6.18 (d, J=3.0 Hz, 1H), 6.05 (dd, J=9.0, 3.0 Hz, 1H), 5.45-5.39 (m, 2H), 3.85 (s, 3H), 3.30-3.11 (m, 1H), 1.97 (s, 6H). HPLC (max plot) 70%; Rt 1.88 min.
Quantity
210 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
130 mg
Type
catalyst
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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